molecular formula C15H21NO3 B6332591 tert-Butyl 2-(methoxymethyl)indoline-1-carboxylate CAS No. 656257-05-5

tert-Butyl 2-(methoxymethyl)indoline-1-carboxylate

Cat. No.: B6332591
CAS No.: 656257-05-5
M. Wt: 263.33 g/mol
InChI Key: KISRNYWVLNXBFM-UHFFFAOYSA-N
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Description

tert-Butyl 2-(methoxymethyl)indoline-1-carboxylate is a synthetic organic compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tert-butyl group, a methoxymethyl group, and an indoline core, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(methoxymethyl)indoline-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available indoline derivatives.

    Protection of the Indoline Nitrogen: The indoline nitrogen is protected using tert-butyl chloroformate under basic conditions to form tert-butyl indoline-1-carboxylate.

    Introduction of the Methoxymethyl Group: The methoxymethyl group is introduced using methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(methoxymethyl)indoline-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can convert the compound into different indoline derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various indoline and indole derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

tert-Butyl 2-(methoxymethyl)indoline-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of new therapeutic agents.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl indoline-1-carboxylate
  • Methoxymethyl indoline-1-carboxylate
  • tert-Butyl 2-(hydroxymethyl)indoline-1-carboxylate

Uniqueness

tert-Butyl 2-(methoxymethyl)indoline-1-carboxylate is unique due to the presence of both tert-butyl and methoxymethyl groups, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds.

Properties

IUPAC Name

tert-butyl 2-(methoxymethyl)-2,3-dihydroindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-12(10-18-4)9-11-7-5-6-8-13(11)16/h5-8,12H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISRNYWVLNXBFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

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